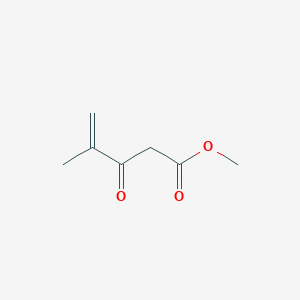

Methyl 4-methyl-3-oxopent-4-enoate

描述

Methyl 4-methyl-3-oxopent-4-enoate is a methyl ester derivative featuring a conjugated enone system (α,β-unsaturated ketone) and a methyl substituent at the 4-position. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated based on ethyl ester analog data ). The compound’s structure includes:

- Enone functionality: A conjugated ketone and alkene, which enhances reactivity in cycloadditions and Michael additions.

- Ester group: The methyl ester at the terminal position influences solubility and stability.

属性

CAS 编号 |

37734-09-1 |

|---|---|

分子式 |

C7H10O3 |

分子量 |

142.15 g/mol |

IUPAC 名称 |

methyl 4-methyl-3-oxopent-4-enoate |

InChI |

InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3 |

InChI 键 |

UHLXTXULAPQFKG-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)CC(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of methyl 4-methyl-3-oxopent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

化学反应分析

Types of Reactions

Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-methyl-3-oxopentanoic acid.

Reduction: 4-methyl-3-hydroxypent-4-enoate.

Substitution: Various esters and amides depending on the nucleophile used.

科学研究应用

Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

作用机制

The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

相似化合物的比较

Ethyl 4-methyl-3-oxopent-4-enoate (C₈H₁₂O₃)

Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃)

- CAS No.: 107368-26-3 .

- Structural Distinction : The oxo group is at the 4-position, and the double bond is at position 2 (vs. position 4 in the target compound).

Methyl 3,3-dimethylpent-4-enoate (C₈H₁₂O₂)

Table 1. Comparative Properties of Methyl 4-methyl-3-oxopent-4-enoate and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Methyl 4-methyl-3-oxopent-4-enoate | C₇H₁₀O₃ | 142.15 | Enone, methyl ester, 4-methyl | Conjugated enone, steric hindrance |

| Ethyl 4-methyl-3-oxopent-4-enoate | C₈H₁₂O₃ | 156.18 | Enone, ethyl ester, 4-methyl | Increased hydrophobicity |

| Ethyl 3-methyl-4-oxopent-2-enoate | C₈H₁₂O₃ | 156.18 | Enone (shifted), ethyl ester | Altered conjugation pattern |

| Methyl 3,3-dimethylpent-4-enoate | C₈H₁₂O₂ | 156.18 | Terminal alkene, geminal dimethyl | No enone, higher steric bulk |

生物活性

Methyl 4-methyl-3-oxopent-4-enoate, an organic compound with significant potential in biological and medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-methyl-3-oxopent-4-enoate is characterized by its α,β-unsaturated carbonyl structure, which contributes to its reactivity. The presence of both a ketone and an ester functional group allows for various chemical transformations that can be leveraged in biological applications.

The biological activity of methyl 4-methyl-3-oxopent-4-enoate is largely attributed to its ability to interact with specific enzymes and receptors. The compound can undergo hydrolysis to yield the corresponding acid and alcohol, which may then engage in biochemical pathways affecting cellular functions. Additionally, the keto group can participate in redox reactions, influencing its interactions with biomolecules.

Biological Activities

Research has indicated several key biological activities associated with methyl 4-methyl-3-oxopent-4-enoate:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of mitochondrial ATP synthase, similar to other compounds noted for their anticancer properties .

- Enzyme Interactions : The compound has been investigated for its potential to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it has been shown to participate in the degradation of aromatic compounds through enzymatic pathways that include hydration and aldol fission reactions .

- Potential Therapeutic Applications : Due to its structural characteristics, methyl 4-methyl-3-oxopent-4-enoate is being explored as a scaffold for drug development, particularly in the synthesis of novel therapeutic agents targeting metabolic disorders and cancers .

Case Studies

Several studies have highlighted the biological relevance of methyl 4-methyl-3-oxopent-4-enoate:

Case Study 1: Anticancer Efficacy

A study evaluated the growth inhibitory effects of methyl 4-methyl-3-oxopent-4-enoate on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 27 nM, suggesting potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Enzymatic Pathway Involvement

Research on the metabolism of aromatic compounds demonstrated that methyl 4-methyl-3-oxopent-4-enoate serves as an intermediate in microbial degradation pathways. This highlights its role not only as a potential therapeutic agent but also as a participant in bioremediation processes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。